

Application Notes and Protocols: Synthesis of Brigimadlin Key Spirooxindole Intermediate

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These application notes provide a detailed experimental procedure for the synthesis of a key spirooxindole intermediate, a foundational scaffold in the synthesis of Brigimadlin (BI 907828), a potent MDM2-p53 antagonist. The protocol is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and oncology drug discovery.

Brigimadlin is an investigational drug that functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In many cancers with wild-type TP53, the MDM2 protein is overexpressed, leading to the degradation of p53 and allowing tumor cells to proliferate unchecked.[3] By blocking this interaction, Brigimadlin restores p53's function, inducing cell cycle arrest and apoptosis in cancer cells.[4][5] The synthesis of Brigimadlin involves a multi-step process, with the creation of the complex spirooxindole core being a critical phase. This document details the initial three-component 1,3-dipolar cycloaddition reaction that forms this core structure.[6][7]

Quantitative Data Summary

The following table summarizes the reported yields for the diastereomeric spirooxindole products formed during the initial cycloaddition reaction.[7] This key step establishes the core structure of the Brigimadlin scaffold.



| Product | Description | Yield (%) | Reference |
|-----------------|--|-----------|-----------|
| Intermediate 6a | Diastereomer 1 of the spirooxindole core | 30% | [7] |
| Intermediate 6b | Diastereomer 2 of the spirooxindole core | 44% | [7] |

Experimental Protocol: Three-Component 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of the key spirooxindole intermediates (designated as 6a and 6b in the reference literature) via a multi-component reaction.[7] This reaction serves as the entry point for constructing the complex polycyclic ring system of Brigimadlin.

2.1. Materials and Reagents

- 6-Chloroisatin
- 1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene
- L-serine
- Methanol (MeOH)
- · Standard laboratory glassware
- Heating mantle or DrySyn heating block
- Magnetic stirrer

2.2. Reaction Procedure

- Combine 6-chloroisatin (10.2 g, 53.97 mmol), 1-chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene (10.9 g, 107.9 mmol), and L-serine (5.7 g, 107.9 mmol) in a round-bottom flask.[7]
- Add methanol (140 mL) to the flask.[7]

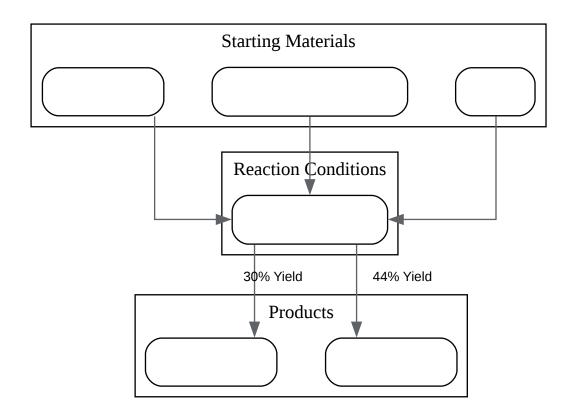


- Heat the mixture to reflux.[7]
- Maintain the reflux for 16 hours with continuous stirring.[7]
- After 16 hours, cool the reaction mixture to room temperature.
- The resulting mixture contains the diastereomeric products 6a and 6b, which can be separated and purified using standard chromatographic techniques for use in subsequent synthetic steps.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for the synthesis of the key spirooxindole intermediates.



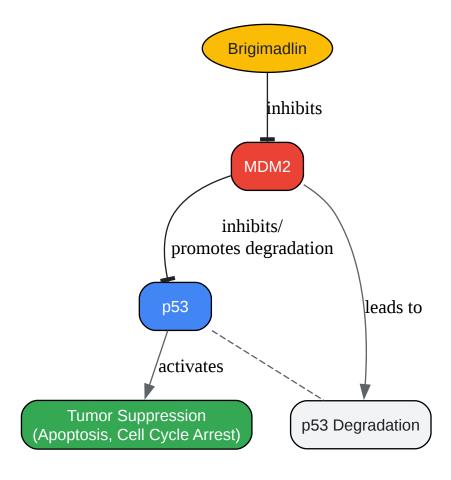
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Caption: Workflow for the cycloaddition reaction.



3.2. Brigimadlin's Mechanism of Action: p53 Pathway

The diagram below outlines the signaling pathway affected by Brigimadlin. By inhibiting MDM2, Brigimadlin prevents the degradation of p53, thereby restoring its tumor-suppressing functions.



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